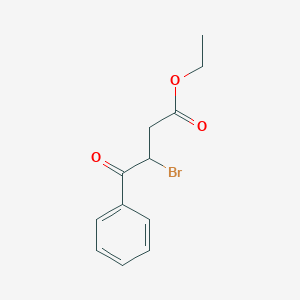

Ethyl 3-benzoyl-3-bromopropionate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-bromo-4-oxo-4-phenylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO3/c1-2-16-11(14)8-10(13)12(15)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZEPDSNALKLMQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C(=O)C1=CC=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 3 Benzoyl 3 Bromopropionate

Direct Halogenation Approaches

Direct halogenation of a suitable precursor, namely ethyl 3-benzoylpropionate, stands as the most straightforward approach to Ethyl 3-benzoyl-3-bromopropionate. This method hinges on the selective introduction of a bromine atom at the α-carbon, the position activated by both the benzoyl and the ester groups.

Regioselective Alpha-Bromination of Ethyl 3-benzoylpropionate Precursors

The key to this approach is achieving high regioselectivity, as other positions, such as the benzylic position or the aromatic ring, could potentially be halogenated. The enol or enolate form of ethyl 3-benzoylpropionate is the key intermediate in this reaction. Under acidic or basic conditions, the α-proton is readily abstracted, leading to the formation of a nucleophilic enol or enolate, which then attacks an electrophilic bromine source.

Common brominating agents for this transformation include N-bromosuccinimide (NBS). The reaction is typically carried out in a suitable organic solvent. The choice of reaction conditions, including the solvent and the presence of a catalyst or promoter, is crucial in directing the bromination to the desired α-position and minimizing side reactions. For instance, the use of a radical initiator is generally avoided to prevent benzylic bromination.

Catalyst-Controlled Bromination Strategies

To enhance the efficiency and selectivity of the α-bromination, various catalytic systems have been developed. These catalysts can activate either the substrate or the brominating agent, facilitating the reaction under milder conditions and improving the yield of the desired product.

One notable development in the regioselective α-bromination of β-keto esters is the use of bromodimethylsulfonium bromide (BDMS). This reagent has been shown to be highly effective for the α-monobromination of β-keto esters with excellent yields. The reaction proceeds under mild conditions, often at room temperature or below, and does not require a strong base or acid catalyst. The selectivity for monobromination is a significant advantage, as it prevents the formation of dibrominated byproducts. While not specifically detailed for ethyl 3-benzoylpropionate in the reviewed literature, this method presents a promising strategy.

Another catalytic approach involves the use of copper(II) bromide. CuBr2 can serve as both a catalyst and a bromine source, promoting the α-bromination of ketones and related compounds. The reaction mechanism is believed to involve the formation of a copper enolate, which then undergoes bromination. This method often provides good yields and high regioselectivity.

| Catalyst/Reagent | Substrate | Product | Yield (%) | Reference |

| NBS | Aralkyl Ketones | α-Bromo aralkyl ketones | - | General Method |

| BDMS | β-Keto Esters | α-Bromo-β-keto esters | High | General Method |

| CuBr2 | Ketones | α-Bromo ketones | Good | General Method |

Indirect Synthesis Pathways

Functional Group Interconversion Routes to the Alpha-Bromo-Beta-Keto Ester Moiety

This approach involves the construction of the carbon skeleton first, followed by manipulation of functional groups to arrive at the target α-bromo-β-keto ester. A plausible pathway begins with a Reformatsky-type reaction. The Reformatsky reaction typically involves the reaction of an α-haloester with a carbonyl compound in the presence of zinc to form a β-hydroxy ester. libretexts.orgacs.orgacs.org

In a hypothetical synthesis of this compound, one could envision the reaction of ethyl bromoacetate (B1195939) with benzaldehyde (B42025) in the presence of zinc to yield ethyl 3-hydroxy-3-phenylpropionate. Subsequent oxidation of the secondary alcohol to a ketone would generate ethyl 3-benzoylpropionate. This precursor could then be subjected to regioselective α-bromination as described in the direct halogenation section to afford the final product. The oxidation of the β-hydroxy ester to the β-keto ester is a critical step and can be achieved using various oxidizing agents, such as chromium-based reagents or Swern oxidation conditions.

Modular Assembly from Simpler Benzoyl, Bromine, and Propionate (B1217596) Components

This synthetic strategy involves the convergent assembly of the target molecule from three distinct building blocks representing the benzoyl, bromine, and propionate moieties. A logical disconnection of this compound suggests a retrosynthetic pathway involving the acylation of a pre-brominated propionate derivative.

A feasible forward synthesis could involve a Claisen-type condensation. libretexts.orgopenstax.orgyoutube.com In this scenario, the enolate of ethyl 3-bromopropionate would be generated using a suitable base, such as lithium diisopropylamide (LDA), at low temperature. This enolate would then be reacted with a benzoylating agent, such as benzoyl chloride. This reaction would directly form the carbon-carbon bond between the benzoyl group and the α-carbon of the propionate moiety, which is already substituted with bromine, thus constructing the target molecule in a single step from these three components. Careful control of the reaction conditions would be essential to prevent side reactions, such as self-condensation of the ester or reaction of the base with the benzoyl chloride.

| Reagent 1 | Reagent 2 | Proposed Reaction Type | Intermediate/Product |

| Ethyl bromoacetate | Benzaldehyde | Reformatsky Reaction | Ethyl 3-hydroxy-3-phenylpropionate |

| Ethyl 3-hydroxy-3-phenylpropionate | Oxidizing Agent | Oxidation | Ethyl 3-benzoylpropionate |

| Ethyl 3-benzoylpropionate | Brominating Agent | α-Bromination | This compound |

| Ethyl 3-bromopropionate | Benzoyl chloride | Claisen Condensation | This compound |

Elucidating the Mechanistic Reactivity Profile of Ethyl 3 Benzoyl 3 Bromopropionate

Electrophilic Reactivity at the Bromine Center: Nucleophilic Substitution Pathways

The carbon atom bonded to the bromine is highly electrophilic due to the electron-withdrawing effects of both the adjacent benzoyl group and the bromine atom itself. This makes it a prime target for nucleophilic attack, leading to substitution reactions where the bromide ion serves as the leaving group. These reactions are fundamental to the synthetic utility of the compound, enabling the formation of a wide array of new chemical entities.

The reaction of ethyl 3-benzoyl-3-bromopropionate with various nitrogen-containing nucleophiles is a cornerstone for the synthesis of nitrogen-based heterocycles. These reactions typically proceed via an initial nucleophilic substitution at the bromine-bearing carbon, followed by subsequent intramolecular cyclization and condensation steps.

Amines: Primary and secondary amines can react as nucleophiles. With primary amines, the initial substitution product can potentially undergo further reactions, such as cyclization, depending on the reaction conditions and the structure of the amine. For instance, reaction with primary aromatic amines can lead to the formation of substituted quinolines or other fused heterocyclic systems after a sequence of steps.

Hydrazine (B178648) Derivatives: Hydrazine and its substituted derivatives are powerful nucleophiles that readily react to form five- and six-membered heterocyclic rings. The reaction with hydrazine hydrate, for example, can yield pyridazinone derivatives. The initial attack of the hydrazine on the electrophilic carbon is followed by cyclization involving the ketone carbonyl group.

Thiosemicarbazide (B42300) Derivatives: Thiosemicarbazides are versatile reagents for constructing heterocycles containing both nitrogen and sulfur. The reaction with this compound can lead to the formation of aminothiazole derivatives, which are significant scaffolds in medicinal chemistry. mdpi.comresearchgate.netnih.gov The mechanism is analogous to the well-established Hantzsch thiazole (B1198619) synthesis, involving the thioamide moiety of the thiosemicarbazide attacking the α-bromoketone structure. ijper.orgnih.gov

Table 1: Heterocyclic Synthesis from Nitrogen-Based Nucleophiles

| Nucleophile | Heterocyclic Product Class | General Reaction Pathway |

| Primary Amines | Substituted Quinolines/Pyrroles | Initial SN2 substitution followed by intramolecular cyclization and aromatization. |

| Hydrazine Hydrate | Pyridazinones/Pyrazoles | Nucleophilic attack, followed by cyclocondensation with the ketone carbonyl. orientjchem.orgeurjchem.com |

| Thiosemicarbazide | Aminothiazoles | Hantzsch-type synthesis; nucleophilic attack by sulfur, followed by cyclization and dehydration. researchgate.net |

Oxygen-based nucleophiles, such as water, alcohols, and carboxylates, can displace the bromide ion. These reactions are typically performed under basic or neutral conditions to generate the nucleophile and facilitate the substitution.

Hydrolysis: In the presence of water and a base (e.g., sodium hydroxide), the bromine atom can be substituted by a hydroxyl group to form ethyl 3-benzoyl-3-hydroxypropionate. This reaction must be carefully controlled to prevent hydrolysis of the ester functionality.

Alcoholysis: Reaction with alcohols (e.g., methanol (B129727), ethanol) in the presence of a non-nucleophilic base leads to the formation of the corresponding ether, ethyl 3-benzoyl-3-alkoxypropionate.

Sulfur nucleophiles are generally soft and exhibit high reactivity towards the electrophilic carbon center of this compound.

Thiolates: Alkyl or aryl thiolates, generated from the corresponding thiols with a base, readily displace the bromide to form thioethers. This S-alkylation reaction is typically fast and efficient. researchgate.net

Thioamides: The reaction with thioamides is a classic and powerful method for the synthesis of thiazole rings, known as the Hantzsch thiazole synthesis. nih.govfigshare.com The sulfur atom of the thioamide acts as the nucleophile, attacking the carbon bearing the bromine. Subsequent intramolecular cyclization involving the nitrogen atom and the ketone carbonyl, followed by dehydration, yields a highly substituted thiazole derivative. ijper.orgnih.gov This reaction is highly regioselective. nih.gov

Table 2: Products from Reactions with Sulfur-Based Nucleophiles

| Nucleophile | Product Type | Key Reaction Name/Type |

| Sodium Thiophenolate | Phenyl Thioether | SN2 S-Alkylation |

| Thiobenzamide | 2,4,5-Trisubstituted Thiazole | Hantzsch Thiazole Synthesis nih.gov |

Forming new carbon-carbon bonds is a central goal in organic synthesis. This compound serves as an excellent electrophile for this purpose when reacted with carbon-based nucleophiles.

Enolates: Enolates derived from ketones, esters, or other carbonyl compounds can be alkylated using this compound. masterorganicchemistry.com For example, the enolate of diethyl malonate can attack the electrophilic center to form a new C-C bond, leading to a highly functionalized product after displacement of the bromide. This pathway provides access to complex molecular architectures. The stability of the enolate is enhanced by the presence of additional electron-withdrawing groups. masterorganicchemistry.com

Organometallics: While more reactive organometallic reagents like Grignards or organolithiums might react preferentially with the carbonyl groups, softer organometallics like organocuprates (Gilman reagents) can be used to achieve substitution at the carbon-bromine bond. This allows for the introduction of a variety of alkyl and aryl groups.

Carbonyl Reactivity: Transformations of the Ester and Ketone Functional Groups

In addition to the electrophilic center at the C-Br bond, the compound possesses two carbonyl groups—a ketone and an ester—which can undergo their own characteristic reactions. The challenge often lies in achieving selectivity between these two functional groups.

The ethyl ester group can be modified through several pathways, including transesterification and reduction.

Transesterification: The ethyl ester can be converted to other esters by heating in the presence of a different alcohol (e.g., methanol, propanol) and an acid or base catalyst. For example, using sodium methoxide (B1231860) in methanol would yield the corresponding methyl ester. Care must be taken to avoid side reactions at the ketone or C-Br bond.

Selective Reduction: Selectively reducing the ester in the presence of a ketone is a challenging transformation. Strong reducing agents like lithium aluminum hydride would typically reduce both carbonyl groups. However, specific reagents and conditions can achieve this selectivity. For instance, the use of sodium borohydride (B1222165) in the presence of certain additives or at low temperatures might favor the reduction of the more reactive ketone. Conversely, methods exist for the selective reduction of esters, such as using diisobutylaluminium hydride (DIBAL-H) at low temperatures, which can sometimes leave the ketone intact, or through a two-step process of reduction to the alcohol followed by selective re-oxidation. A short and effective synthesis of ethyl 3-(3-aminophenyl)propanoate (B2654546) has been demonstrated using stannous chloride in ethanol, which simultaneously reduces a nitro group and esterifies a carboxylic acid, showcasing the dual role of a reagent as both a Lewis acid and a reducing agent activator. nih.gov

Nucleophilic Additions to the Benzoyl Ketone Moiety

The benzoyl ketone moiety in this compound presents a primary site for nucleophilic attack. The carbonyl carbon of the ketone is more electrophilic than the carbonyl carbon of the ester group due to the lesser electron-donating ability of the adjacent phenyl ring compared to the ethoxy group of the ester. Consequently, nucleophiles will preferentially add to the ketone.

Strong nucleophiles, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), are expected to readily react with the benzoyl ketone. This addition would lead to the formation of a tertiary alcohol upon acidic workup. The reaction proceeds via the typical nucleophilic addition mechanism where the nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate which is subsequently protonated.

Hydride reagents, such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄), will also reduce the ketone to a secondary alcohol. Due to the higher reactivity of LiAlH₄, it would likely also reduce the ester functionality, whereas the milder NaBH₄ would selectively reduce the ketone.

Condensation Reactions Involving the Ketone Functionality

The ketone functionality of this compound can undergo condensation reactions, acting as the electrophilic partner. For instance, in an aldol-type condensation, an enolate from another carbonyl compound can add to the benzoyl ketone. The presence of the bulky benzoyl group and the adjacent bromine atom may sterically hinder this approach.

Similarly, in a Knoevenagel condensation, active methylene (B1212753) compounds can react with the ketone in the presence of a weak base to form a new carbon-carbon double bond after dehydration. The viability and yield of such condensation reactions would be highly dependent on the specific reaction conditions and the nature of the nucleophilic partner.

Alpha-Hydrogen Acidity and Enolization Chemistry

The hydrogen atom at the α-position to both the benzoyl and the ethyl ester groups is acidic. Its acidity is enhanced by the electron-withdrawing effects of both adjacent carbonyl groups, which stabilize the resulting conjugate base, an enolate. cymitquimica.com The presence of the electronegative bromine atom on the same carbon further increases the acidity of this proton.

Base-mediated deprotonation leads to the formation of a resonance-stabilized enolate ion. This enolate is a key intermediate in a variety of subsequent reactions.

Enolate Formation and Subsequent Alpha-Alkylation/Acylation

Once formed, the enolate of this compound can act as a nucleophile. However, further α-alkylation or α-acylation at the carbon atom is generally not feasible due to the presence of the bromine atom, which is a good leaving group. Instead of substitution at the carbon, reaction with an electrophile is more likely to occur at the oxygen atom of the enolate, leading to O-alkylation or O-acylation products.

Intramolecular Cyclization Initiated by Alpha-Carbanion Generation

The generation of the α-carbanion (enolate) opens up pathways for intramolecular cyclization. A prominent reaction for α-halo ketones is the Favorskii rearrangement. wikipedia.orgadichemistry.com In this reaction, the enolate can undergo an intramolecular nucleophilic attack on the carbon atom bearing the bromine, leading to the formation of a cyclopropanone (B1606653) intermediate. Subsequent nucleophilic attack by a base (e.g., hydroxide (B78521) or alkoxide) on the cyclopropanone carbonyl carbon, followed by ring-opening, would lead to a rearranged carboxylic acid derivative. wikipedia.orgadichemistry.com For example, treatment with sodium ethoxide could yield an ethyl ester of a rearranged acid. adichemistry.com

Elimination Reactions to Unsaturated Conjugated Systems

This compound can undergo an elimination reaction to form an α,β-unsaturated conjugated system. Treatment with a base can induce the elimination of hydrogen bromide (HBr), a process known as dehydrobromination. This reaction results in the formation of ethyl 3-benzoylacrylate, a compound with a double bond conjugated to both the benzoyl ketone and the ethyl ester groups. A patent describes a method for preparing ethyl 3-benzoylacrylate from a synthetic mother liquor containing related compounds, highlighting the feasibility of this elimination pathway. google.com The stability of the resulting conjugated system is a significant driving force for this reaction.

| Reaction Type | Reagents/Conditions | Expected Product |

| Nucleophilic Addition | Grignard Reagent (e.g., CH₃MgBr) then H₃O⁺ | Tertiary Alcohol |

| Reduction | NaBH₄ | Secondary Alcohol |

| Favorskii Rearrangement | Base (e.g., NaOEt) | Rearranged Ester |

| Elimination | Base | Ethyl 3-benzoylacrylate |

Acknowledgment of Request and Literature Review Findings

Subject: Analysis of "this compound" in Complex Molecule Construction

Following a comprehensive search of scientific databases and chemical literature, we must report that there is insufficient published research available to construct the requested article on the "Strategic Applications of this compound in Complex Molecule Construction" with the specified outline and required level of detail.

The investigation into the scientific literature did not yield specific examples or detailed research findings for the use of This compound in the following areas as requested:

Strategic Applications of Ethyl 3 Benzoyl 3 Bromopropionate in Complex Molecule Construction

Utilization in Tandem and Cascade Reaction Sequences:The search did not uncover any reports of tandem or cascade reactions where Ethyl 3-benzoyl-3-bromopropionate is a key reactant.

Due to the absence of specific research data and documented findings for this compound within the framework of the provided outline, it is not possible to generate a professional, authoritative, and scientifically accurate article that adheres to the user's strict content requirements. Proceeding would require speculation unsupported by the scientific record, which would compromise the integrity and accuracy of the information.

Should further research on this specific compound become available, the feasibility of creating the requested content can be reassessed.

Mechanistic Investigations and Advanced Computational Studies

Elucidation of Reaction Pathways for Key Transformations

The primary reaction pathway for α-haloketones like Ethyl 3-benzoyl-3-bromopropionate in the presence of a base is the Favorskii rearrangement. This rearrangement can proceed through different mechanistic pathways, primarily the cyclopropanone (B1606653) mechanism and the semi-benzilic acid rearrangement mechanism. The operative mechanism is largely dependent on the structure of the α-haloketone and the reaction conditions.

The Cyclopropanone Mechanism: This is the most generally accepted mechanism for α-haloketones that possess an acidic α'-proton. adichemistry.com For this compound, the α'-protons are located on the carbon adjacent to the ethyl ester group. The reaction is initiated by the abstraction of one of these acidic protons by a base (e.g., an alkoxide) to form an enolate intermediate. purechemistry.orgscienceinfo.com This is followed by an intramolecular nucleophilic attack of the enolate on the carbon bearing the bromine atom, leading to the formation of a cyclopropanone intermediate. wikipedia.org The highly strained cyclopropanone ring is then susceptible to nucleophilic attack by the base at the carbonyl carbon. Subsequent ring-opening of the resulting tetrahedral intermediate occurs to yield a more stable carbanion, which is then protonated to give the final rearranged product, typically a carboxylic acid ester. adichemistry.com The regioselectivity of the ring opening is governed by the formation of the more stable carbanion.

The Semi-Benzilic Acid Rearrangement Mechanism: In cases where the α-haloketone lacks α'-hydrogens or when enolate formation is sterically hindered, an alternative pathway known as the semi-benzilic acid or quasi-Favorskii rearrangement may occur. adichemistry.comresearchgate.net This mechanism involves the direct nucleophilic attack of the base on the carbonyl carbon to form a tetrahedral intermediate. This is followed by a concerted 1,2-migration of the adjacent carbon and the displacement of the halide ion. wikipedia.org While this compound does possess α'-hydrogens, the possibility of this pathway cannot be entirely ruled out, especially under specific reaction conditions or with certain bulky bases.

A theoretical study on the Favorskii rearrangement of α-chlorocyclobutanone suggested a preference for the semi-benzilic mechanism in that specific system. ddugu.ac.in However, for other systems like α-chlorocyclohexanone, the cyclopropanone mechanism is predicted to be the lower energy pathway. researchgate.net This highlights the subtle balance of steric and electronic factors in determining the reaction pathway.

Transition State Analysis and Energy Profile Mapping

Computational chemistry provides powerful tools for analyzing the transition states and mapping the energy profiles of reaction mechanisms. For the Favorskii rearrangement, theoretical studies have been conducted on model α-haloketones to understand the energetics of the key steps.

Transition State of Cyclopropanone Formation: The formation of the cyclopropanone intermediate from the enolate is a crucial step in the cyclopropanone mechanism. High-level ab initio calculations on simple α-chloroenolates have identified both "inversion" and "retention" transition states for the ring closure. researchgate.netacs.org The "inversion" pathway, which proceeds via an SN2-like displacement of the halide, is generally found to be energetically favored in the gas phase. acs.org However, solvation effects can play a significant role, and in polar solvents, the energy difference between the inversion and retention pathways may decrease, with the retention mechanism becoming more competitive. acs.org

Energy Profile of the Favorskii Rearrangement: An energy profile for the cyclopropanone pathway of the Favorskii rearrangement would typically show the following features:

An initial energy barrier corresponding to the deprotonation of the α'-carbon to form the enolate.

A subsequent, often rate-determining, transition state for the intramolecular cyclization to the cyclopropanone intermediate.

The cyclopropanone itself resides in a local energy minimum.

A lower energy barrier for the nucleophilic attack on the cyclopropanone and the subsequent ring-opening to the carbanion.

A final, energetically favorable protonation step to yield the product.

Theoretical Predictions of Reactivity, Regioselectivity, and Stereoselectivity

Computational studies can also provide predictive insights into the reactivity, regioselectivity, and stereoselectivity of reactions involving this compound.

Reactivity: The reactivity of this compound is largely dictated by the presence of the electron-withdrawing benzoyl and ester groups, which increase the acidity of the α'-protons and facilitate enolate formation. Theoretical studies on β-keto esters using Density Functional Theory (DFT) have been employed to analyze their reactivity. mdpi.comnih.gov Reactivity indices such as global electrophilicity can be calculated to predict the susceptibility of the molecule to nucleophilic attack. researchgate.net For this compound, the carbonyl carbon and the carbon bearing the bromine are the primary electrophilic sites.

Regioselectivity: In the context of the Favorskii rearrangement, the key regioselective step is the opening of the cyclopropanone intermediate. The ring will open to form the more stable carbanion. adichemistry.com For the cyclopropanone derived from this compound, cleavage of the bond between the carbonyl carbon and the carbon bearing the benzoyl group would lead to a carbanion stabilized by the ester group. Conversely, cleavage of the other bond would generate a carbanion stabilized by the benzoyl group. The relative stability of these two potential carbanions will determine the major product. Computational modeling of the energies of these carbanionic intermediates can predict the regiochemical outcome of the reaction.

Stereoselectivity: If a chiral center is present in the α-haloketone or is generated during the reaction, the stereoselectivity of the Favorskii rearrangement becomes an important consideration. Theoretical studies have shown that the stereochemistry of the cyclopropanone formation can proceed with either inversion or retention of configuration at the carbon bearing the halogen. researchgate.netacs.org The relative energies of the diastereomeric transition states will determine the stereochemical outcome. For acyclic systems like this compound, conformational analysis of the enolate intermediate and the subsequent transition states for cyclization would be necessary to predict any potential diastereoselectivity.

Advanced Methodological and Catalytic Approaches in Research

Metal-Catalyzed Transformations Involving the Compound

The bromine atom in ethyl 3-benzoyl-3-bromopropionate, positioned alpha to a benzoyl group, makes it an excellent substrate for a variety of metal-catalyzed transformations. These reactions are fundamental for creating new carbon-carbon and carbon-heteroatom bonds. Transition metals such as palladium, copper, iron, and gold are pivotal in activating the C-Br bond or other parts of the molecule to facilitate reactions that are otherwise difficult to achieve. nih.govsnnu.edu.cn

Key research findings in this domain include:

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Negishi couplings, represent a powerful method for functionalizing the compound. By reacting this compound with organoboron, organozinc, or alkene partners, a diverse array of substituents can be introduced at the C3 position, replacing the bromine atom. researchgate.net For instance, a Negishi coupling with an organozinc reagent could form a new C-C bond under relatively mild conditions. researchgate.net

Carbonylation Reactions: Metal catalysts, particularly those based on palladium, can facilitate the insertion of carbon monoxide (CO) into the carbon-bromine bond. This process would transform this compound into a valuable derivative containing an additional carbonyl group, opening pathways to more complex molecular architectures.

Azidation Reactions: Transition metal catalysis offers routes to introduce azide (B81097) functionality. Copper and iron catalysts have been successfully employed to convert alkyl halides to organic azides using sources like trimethylsilyl (B98337) azide (TMS-N₃). mdpi.com Such a transformation on this compound would yield an azido (B1232118) derivative, a versatile precursor for amines, amides, and nitrogen-containing heterocycles. mdpi.com

C-H Activation/Functionalization: Advanced gold or rhodium catalytic systems can direct the functionalization of otherwise inert C-H bonds. snnu.edu.cn While challenging, it is conceivable that intramolecular C-H insertion of a metal carbene, generated at the C3 position after dehalogenation, could lead to the formation of cyclic structures. snnu.edu.cn

Table 1: Potential Metal-Catalyzed Reactions of this compound

| Reaction Type | Metal Catalyst (Example) | Reagent/Partner | Potential Product |

|---|---|---|---|

| Negishi Coupling | Pd(dba)₂ / PCyp₃ | R-ZnX | Ethyl 3-benzoyl-3-alkyl/arylpropionate |

| Suzuki Coupling | Pd(PPh₃)₄ | R-B(OH)₂ | Ethyl 3-benzoyl-3-arylpropionate |

| Carbonylation | [Pd(allyl)Cl]₂ | Carbon Monoxide (CO) | Ethyl 4-benzoyl-2,4-dioxobutanoate derivative |

| Azidation | CuI / L-proline | NaN₃ | Ethyl 3-azido-3-benzoylpropionate |

Organocatalytic Applications in Asymmetric Synthesis

Organocatalysis, which utilizes small chiral organic molecules to induce enantioselectivity, has become a cornerstone of asymmetric synthesis. beilstein-journals.org For a substrate like this compound, which is chiral at the C3 position, organocatalysis provides a metal-free pathway to synthesize enantiomerically enriched derivatives. rsc.org

Research in this area focuses on:

Phase-Transfer Catalysis: Chiral quaternary ammonium (B1175870) salts or other phase-transfer catalysts can be employed to control the stereochemical outcome of nucleophilic substitution reactions. By forming a chiral ion pair with the incoming nucleophile, the catalyst can direct its attack to one face of the substrate, leading to high enantiomeric excess (e.e.) in the product.

Enamine/Iminium Catalysis: Chiral secondary amines, a hallmark of organocatalysis, could be used in reactions involving the enolizable protons of the substrate. While the primary reactive site is the C-Br bond, subsequent transformations or tandem reactions could be guided by chiral enamines or iminium ions formed from the ketone moiety under specific conditions. researchgate.net

Brønsted Acid/Base Catalysis: Chiral Brønsted acids or bases can activate the substrate or the reacting partner. For example, a chiral phosphoric acid could protonate the benzoyl group, enhancing its electrophilicity and creating a defined chiral environment for a subsequent reaction.

Table 2: Illustrative Organocatalytic Strategies for Asymmetric Functionalization

| Organocatalyst Type | Example Catalyst | Reaction Class | Potential Outcome |

|---|---|---|---|

| Chiral Phase-Transfer Catalyst | Cinchona alkaloid-derived ammonium salt | Nucleophilic Substitution (e.g., with thiols) | Enantioenriched thioether product (>90% e.e.) |

| Chiral Primary Amine | Cinchona-derived amine | Michael Addition (of the enolate) | Diastereoselective addition to an acceptor |

| Chiral Phosphoric Acid | BINOL-derived phosphoric acid (BPA) | Friedel-Crafts Alkylation | Enantioselective alkylation of an aromatic nucleophile |

Strategies for Stereoselective Synthesis (e.g., Chiral Auxiliaries, Asymmetric Catalysis)

The creation of this compound itself in a stereoselective manner is a significant challenge. Since the compound possesses a single stereocenter at the bromine-bearing carbon, its synthesis as a single enantiomer requires an asymmetric approach from a prochiral precursor.

Asymmetric Bromination: The most direct strategy involves the asymmetric bromination of the precursor, ethyl 3-benzoylpropionate. This can be achieved using a chiral catalyst that delivers the bromine atom to one face of the enolate intermediate.

Organocatalytic Bromination: Chiral amines or Brønsted acids can catalyze the enantioselective α-bromination of ketones using electrophilic bromine sources like N-bromosuccinimide (NBS). The catalyst forms a chiral enamine or activates the substrate through hydrogen bonding, directing the approach of the brominating agent.

Metal-Catalyzed Bromination: Chiral Lewis acid complexes of metals like titanium or copper can coordinate to the carbonyl group of the substrate, creating a chiral pocket that biases the trajectory of the incoming electrophilic bromine.

Table 3: Comparison of Stereoselective Synthesis Strategies

| Strategy | Method | Chiral Source | Advantages | Disadvantages |

|---|---|---|---|---|

| Asymmetric Catalysis | Organocatalytic Bromination | Chiral Amine/Acid | High atom economy, low catalyst loading | Catalyst development can be complex |

| Asymmetric Catalysis | Metal-Catalyzed Bromination | Chiral Ligand + Metal | High turnovers, broad substrate scope | Potential for metal contamination |

| Chiral Auxiliary | Diastereoselective Bromination | Covalently bonded chiral group | High diastereoselectivity, predictable outcomes | Requires extra steps, stoichiometric use of chiral material |

Green Chemistry Principles Applied to its Synthesis and Reactions

Applying the principles of green chemistry to the synthesis and reactions of this compound is essential for developing sustainable chemical processes. youtube.com The goal is to minimize waste, reduce energy consumption, and use less hazardous substances. nih.gov

Key applications of green chemistry principles include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product. nih.gov For instance, catalytic additions are superior to stoichiometric reactions that generate large amounts of waste. The hydrobromination of ethyl benzoyl-acrylate would have 100% atom economy for the synthesis, representing a greener alternative to substitution reactions.

Safer Solvents and Reagents: Replacing hazardous solvents like carbon tetrachloride or benzene (B151609) with safer alternatives such as water, ethanol, or supercritical CO₂. orgsyn.org Similarly, using less toxic brominating agents than elemental bromine, such as hydrobromic acid generated in situ or N-bromosuccinimide, improves the safety profile of the synthesis. google.com

Catalysis over Stoichiometric Reagents: Employing catalytic methods (metal or organocatalytic) is a core principle of green chemistry. youtube.com Catalysts are used in small amounts and can be recycled, reducing waste compared to stoichiometric reagents that are consumed in the reaction. libretexts.org

Energy Efficiency: Developing processes that can be conducted at ambient temperature and pressure significantly reduces the energy footprint. nih.gov Visible-light photocatalysis is an emerging area that uses light as a source of energy, often enabling reactions under mild conditions. nih.gov

Reduction of Derivatives: Avoiding the use of protecting groups or chiral auxiliaries simplifies synthetic procedures and reduces waste, aligning with the principle of reducing unnecessary derivatization. libretexts.org Direct asymmetric catalysis is therefore preferable to the use of chiral auxiliaries.

Table 4: Application of Green Chemistry Principles

| Principle | Conventional Method | Greener Alternative | Rationale |

|---|---|---|---|

| Atom Economy | Esterification of 3-bromo-3-benzoylpropionic acid | Addition of HBr to ethyl benzoyl-acrylate | Maximizes incorporation of starting materials into the product. nih.gov |

| Safer Solvents | Synthesis in chlorinated solvents (e.g., CCl₄) | Synthesis in ethanol, water, or ionic liquids | Reduces toxicity and environmental impact. nih.govorgsyn.org |

| Catalysis | Stoichiometric base for elimination reactions | Catalytic amount of a recyclable base or organocatalyst | Minimizes waste and allows for catalyst reuse. youtube.com |

| Energy Efficiency | High-temperature thermal reactions | Photocatalytic or ambient temperature catalytic reactions | Reduces energy consumption and economic costs. nih.gov |

| Reduce Derivatives | Use of a chiral auxiliary for stereocontrol | Direct asymmetric catalysis (organo- or metal-catalyzed) | Avoids protection/deprotection steps, saving reagents and reducing waste. libretexts.org |

Analytical and Spectroscopic Characterization Methodologies in Research

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical analytical tool for determining the precise molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions. This precision allows for the unambiguous confirmation of the molecular formula by comparing the experimentally measured exact mass to the theoretically calculated mass.

For ethyl 3-benzoyl-3-bromopropionate (C₁₂H₁₃BrO₃), HRMS would be used to verify the presence and ratio of carbon, hydrogen, bromine, and oxygen atoms. The technique can differentiate between the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br), which would result in a characteristic isotopic pattern with two major peaks of nearly equal intensity, separated by approximately 2 Da.

Detailed experimental HRMS data for this compound is not extensively documented in publicly available scientific literature. However, the theoretical application of this technique remains the gold standard for confirming its elemental composition.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed structure of a molecule in solution. It provides information about the chemical environment of individual atoms, their connectivity, and their spatial relationships.

¹H NMR (Proton NMR) : This technique identifies the different types of hydrogen atoms (protons) in a molecule. For this compound, ¹H NMR would be expected to show distinct signals for the protons of the ethyl group (a quartet and a triplet), the diastereotopic protons of the methylene (B1212753) group adjacent to the chiral center, the single proton on the chiral carbon, and the protons of the benzoyl group's aromatic ring. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals would confirm the presence of these structural fragments.

¹³C NMR (Carbon NMR) : This method provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. Expected signals would include those for the carbonyl carbons (ketone and ester), the carbons of the aromatic ring, the methine and methylene carbons of the propionate (B1217596) backbone, and the carbons of the ethyl ester group.

2D NMR : Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity. COSY would show correlations between coupled protons, confirming, for instance, the relationship between the protons in the ethyl group. HSQC would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹H and ¹³C NMR spectra.

While general principles suggest the expected spectral features, specific, experimentally-derived NMR data tables for this compound are not readily found in the surveyed research literature. rsc.org

Chromatographic Techniques (GC-MS, HPLC) for Purity and Reaction Monitoring

Chromatographic methods are essential for separating components of a mixture, assessing the purity of a compound, and monitoring the progress of a chemical reaction.

Gas Chromatography-Mass Spectrometry (GC-MS) : This technique is suitable for volatile and thermally stable compounds. A sample is vaporized and passed through a long column, which separates the components based on their boiling points and interactions with the column's stationary phase. The separated components then enter a mass spectrometer, which provides mass information for identification. GC-MS could be used to determine the purity of an this compound sample and to identify any volatile impurities or byproducts from its synthesis. chemicalbook.com

High-Performance Liquid Chromatography (HPLC) : HPLC is a versatile technique used to separate compounds in a liquid mobile phase based on their affinity for a solid stationary phase. It is particularly useful for less volatile or thermally sensitive compounds. HPLC can be employed to purify this compound from a reaction mixture and to quantify its purity. Different detectors, such as UV-Vis (as the benzoyl group contains a chromophore), can be used for detection and quantification. sciensage.info

Specific retention times and separation conditions for this compound using these methods would be determined empirically during methods development in a research setting.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. By diffracting a beam of X-rays off a single crystal of a compound, a pattern is generated that can be mathematically reconstructed into a detailed 3D model of the molecule.

This technique would provide precise information on bond lengths, bond angles, and the conformation of this compound in the solid state. Crucially, as the molecule contains a stereocenter at the C3 position, X-ray crystallography of a suitable crystal could determine its absolute configuration (R or S). This is essential for understanding its stereospecific interactions and properties.

The successful application of this technique is contingent on the ability to grow a high-quality single crystal of the compound. There are no publicly accessible reports of the single-crystal X-ray structure of this compound.

Future Perspectives and Emerging Research Avenues

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The core of future research lies in uncovering new reaction pathways for this versatile intermediate. The presence of a reactive carbon-bromine bond adjacent to a carbonyl group suggests a rich and varied chemistry.

Key Research Directions:

Cycloaddition Reactions: The compound is a prime candidate for participation in various cycloaddition reactions. For instance, its reaction with 1,3-dipoles could lead to the synthesis of novel five-membered heterocyclic rings like pyrazolines and isoxazolines, which are prevalent in pharmacologically active compounds. researchgate.netresearchgate.netdergipark.org.trcore.ac.ukthepharmajournal.com

Multicomponent Reactions: The development of one-pot multicomponent reactions involving the in-situ generation of Ethyl 3-benzoyl-3-bromopropionate could provide rapid access to complex molecules such as highly substituted dihydropyridines, which are known for their diverse biological activities. nih.govnih.govgoogle.comjsynthchem.com

Radical Reactions: Exploration of radical-mediated transformations could unveil new avenues for carbon-carbon and carbon-heteroatom bond formation, potentially leading to the synthesis of functionalized cyclopropanes and other strained ring systems. semanticscholar.orgresearchgate.netresearchgate.netnih.gov

A hypothetical reaction showcasing its potential in pyrazoline synthesis is presented below:

| Reactants | Conditions | Product |

| This compound, Hydrazine (B178648) | Base, Solvent | Substituted Pyrazoline |

Design and Synthesis of Advanced Functional Materials Utilizing the Compound's Scaffolding

The unique structural features of molecules derived from this compound make them attractive candidates for the development of advanced functional materials.

Potential Applications:

Organic Electronics: The incorporation of the benzoyl moiety and the potential for extended conjugation in its derivatives could lead to materials with interesting photophysical and electronic properties, suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Polymer Chemistry: The ester functionality allows for its potential use as a monomer or a functionalizing agent in polymerization reactions, leading to the creation of polymers with tailored properties such as thermal stability, flame retardancy (due to the bromine atom), or specific optical characteristics.

Potential for Integration into Automated Synthesis and Flow Chemistry Platforms

The transient nature of this compound makes it an ideal candidate for integration into automated synthesis and flow chemistry platforms. acs.org These technologies allow for the precise control of reaction conditions and the immediate use of reactive intermediates, thereby minimizing decomposition and side reactions.

Advantages of Flow Chemistry:

Enhanced Safety: Flow reactors can handle highly reactive and potentially hazardous intermediates like this compound in small, continuous streams, significantly improving the safety profile of the synthesis. nih.gov

Improved Yield and Selectivity: The precise control over temperature, pressure, and reaction time in flow systems can lead to higher yields and better selectivity compared to traditional batch processes.

Scalability: Flow chemistry setups can be readily scaled up for the production of larger quantities of the desired products.

A conceptual flow chemistry setup for the utilization of this compound is depicted below:

| Reactor 1 (In-situ generation) | Reactor 2 (Reaction with substrate) | Output |

| Ethyl 3-benzoylpropionate + Brominating agent | Introduction of a nucleophile or diene | Functionalized product |

Derivatization for Catalyst or Ligand Design in Emerging Chemical Processes

The structural backbone of this compound can be modified to design novel catalysts and ligands for a variety of chemical transformations.

Areas of Exploration:

Asymmetric Catalysis: Chiral derivatives of the compound could be synthesized and employed as ligands for transition metal catalysts in asymmetric reactions, enabling the stereoselective synthesis of valuable chiral molecules. nih.gov

Organocatalysis: The functional groups present in its derivatives could be tailored to create new classes of organocatalysts for reactions such as Michael additions, aldol (B89426) reactions, and other carbon-carbon bond-forming transformations.

The continued investigation into the synthesis and reactivity of this compound and its derivatives holds the promise of unlocking new synthetic routes to valuable molecules and materials, further expanding the toolkit of modern organic chemistry.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 3-benzoyl-3-bromopropionate, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves bromination of ethyl benzoylpropionate using reagents like N-bromosuccinimide (NBS) under radical initiation or via electrophilic substitution. Key variables include solvent polarity (e.g., CCl₄ vs. THF), temperature (0–25°C), and stoichiometry of brominating agents . For example, describes alkylation using benzyl bromides with DIPEA as a base in THF, achieving yields >75% when LiCl is added to stabilize intermediates.

- Data Considerations : Monitor reaction progress via TLC (Rf ~0.5 in hexane/ethyl acetate 4:1) and optimize quenching steps to minimize hydrolysis of the ester group .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Key peaks include a triplet for the ester methyl group (~1.3 ppm, ³J = 7 Hz), a singlet for the benzoyl aromatic protons (~7.5–8.0 ppm), and a doublet for the brominated β-carbon (~4.2 ppm) .

- IR : Confirm ester C=O stretch (~1740 cm⁻¹) and benzoyl ketone (~1680 cm⁻¹) .

- Mass Spectrometry : Look for molecular ion [M+H]⁺ at m/z 299 (C₁₁H₁₀BrO₃) and fragments at m/z 121 (benzoyl ion) .

Q. What safety protocols are critical when handling this compound?

- Methodology : Use PPE (gloves, goggles) due to its irritant properties (R36/37/38). Work in a fume hood to avoid inhalation. Store under inert gas (N₂/Ar) at 2–8°C to prevent degradation . Neutralize spills with sodium bicarbonate .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodology : The bromine atom’s electrophilicity enables Suzuki-Miyaura couplings with aryl boronic acids. Use Pd(PPh₃)₄ (5 mol%) in DMF/H₂O (3:1) at 80°C. Steric hindrance from the benzoyl group slows transmetallation; adding TBAB (tetrabutylammonium bromide) enhances solubility .

- Data Contradictions : reports lower yields (~50%) with bulky boronic acids, while suggests microwave-assisted synthesis improves efficiency (85% yield, 30 min) .

Q. What computational models predict the compound’s interaction with biological targets (e.g., enzymes)?

- Methodology : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, identifying nucleophilic attack sites (e.g., the β-keto ester moiety). Docking studies (AutoDock Vina) can simulate binding to cytochrome P450 isoforms, correlating with experimental IC₅₀ values .

- Validation : Compare computational Km values with in vitro assays using liver microsomes .

Q. How does the compound’s stability vary under physiological vs. synthetic conditions?

- Methodology : Conduct accelerated stability studies:

- Hydrolysis : Monitor degradation in PBS (pH 7.4, 37°C) via HPLC. The ester group hydrolyzes rapidly (t₁/₂ ~2 hr), forming 3-benzoyl-3-bromopropionic acid .

- Photostability : UV irradiation (254 nm) induces radical cleavage of the C-Br bond, detected by GC-MS .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., cytotoxicity vs. anti-inflammatory effects)?

- Methodology :

- Purity Analysis : Use HPLC-ELSD to confirm >98% purity; impurities like ethyl 3-benzoylpropionate (from debromination) may skew bioassays .

- Dose-Response Curves : Test across concentrations (0.1–100 μM) in multiple cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory activity). notes IC₅₀ variability (5–25 μM) due to assay conditions .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.